(R)(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol
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Overview
Description
®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[222]oct-2-YL]methanol is a complex organic compound with a unique structure that combines a quinoline moiety with a bicyclic azabicyclo octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoline ring, the introduction of the methoxy group, and the construction of the azabicyclo octane system. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Scientific Research Applications
®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline structure but differ in their side chains and functional groups.
Azabicyclo Octane Derivatives: Compounds such as tropane alkaloids have a similar bicyclic structure but differ in their pharmacological properties.
Uniqueness
®(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol is unique due to its combination of the quinoline and azabicyclo octane systems, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(R)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20+/m0/s1 |
InChI Key |
LOUPRKONTZGTKE-DMHQBCLBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3CC4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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